molecular formula C12H12N4OS2 B5791993 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B5791993
M. Wt: 292.4 g/mol
InChI Key: UEBBFJJGHDMIQS-UHFFFAOYSA-N
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Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and linked via a thioether bridge to an indolin-1-yl ethanone moiety. This structure combines the pharmacophoric properties of 1,3,4-thiadiazoles—known for their antimicrobial, anticonvulsant, and antitumor activities—with the indolin scaffold, which is prevalent in bioactive molecules targeting neurological and antiparasitic pathways .

Synthesis: The compound can be synthesized through nucleophilic substitution reactions, where 5-amino-1,3,4-thiadiazole-2-thiol reacts with α-bromoethanone derivatives under basic conditions. For example, analogous compounds like 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-1-(4-chlorophenyl)ethanone (2b) were prepared using 2-bromo-1-(4-chlorophenyl)ethanone with an 87.5% yield . The indolin-1-yl group is typically introduced via alkylation or condensation reactions, as seen in the synthesis of related indolyl-3-ethanone derivatives .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS2/c13-11-14-15-12(19-11)18-7-10(17)16-6-5-8-3-1-2-4-9(8)16/h1-4H,5-7H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBBFJJGHDMIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction forms 5-amino-1,3,4-thiadiazole.

    Thioether Formation: The 5-amino-1,3,4-thiadiazole is then reacted with a suitable alkylating agent to introduce the thioether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.

    Indoline Attachment: The final step involves the reaction of the thioether intermediate with indoline-1-carboxaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the ethanone moiety.

    Substitution: The amino group in the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups at the amino position, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit antimicrobial activity. The incorporation of the indoline structure enhances the efficacy against various bacterial strains. A study demonstrated that derivatives of thiadiazoles showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone may possess similar properties .

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer potential. Specifically, studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation. Case studies involving related thiadiazole compounds have reported promising results in various cancer cell lines .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several studies. Thiadiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases. For instance, a related compound was shown to reduce inflammation markers in animal models .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes:

StepReagentsConditionsYield
15-Amino-1,3,4-thiadiazoleDMF, K₂CO₃80%
2Indoline derivativeEthanol, reflux75%
3Acetic anhydrideRoom temperature85%

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the indoline position significantly enhanced antimicrobial activity. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on lung cancer cell lines treated with thiadiazole derivatives indicated that they reduced cell viability significantly. The compound induced apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, while the indoline moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • The thioether linkage provides metabolic stability compared to oxygen or nitrogen analogs.
  • The indolin moiety contributes planar aromaticity, facilitating π-π stacking in enzyme binding pockets .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares structural analogs, focusing on substituents, physical properties, and biological activities:

Compound Name Substituents (R) Molecular Weight Melting Point (°C) Biological Activity Key Reference
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone Indolin-1-yl ~356.4* Not reported Potential dual activity (antimicrobial, antiparasitic)
2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(4-chlorophenyl)ethanone (2b) 4-Chlorophenyl 323.8 192–193 Antimicrobial
2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-phenylethanone (2c) Phenyl 289.3 178–179 Not reported
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-Nitroindolyl, 4-NO₂ 399.3 Not reported Antimalarial (pIC₅₀ = 8.21)
2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone 2-Fluorophenyl-oxadiazole 384.5 Not reported Unspecified (structural analog)
2-((1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone 3-Cl/3-NO₂-phenyl-imidazole 491.0 Not reported Unspecified (structural analog)

*Calculated based on molecular formula.

Key Findings from Comparative Studies

Physicochemical Properties

  • Melting points correlate with substituent polarity. For example, the 4-chlorophenyl derivative (2b) melts at 192–193°C, while the unsubstituted phenyl analog (2c) melts lower (178–179°C) .

Biological Activity

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities. The thiadiazole moiety is known for its diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has the molecular formula C11H10N4O3SC_{11}H_{10}N_4O_3S and features a unique combination of an indoline structure and a thiadiazole ring. This structural diversity is significant for its biological interactions.

PropertyValue
Molecular FormulaC11H10N4O3SC_{11}H_{10}N_4O_3S
Molecular Weight286.34 g/mol
CAS Number823831-07-8
Hazard ClassificationIrritant

Research indicates that the biological activity of this compound involves several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as protein tyrosine phosphatase (PTP), which is implicated in various cellular signaling pathways related to cancer progression .
  • Antimicrobial Activity : The thiadiazole moiety contributes to antimicrobial properties against a range of pathogens, suggesting potential use in treating infections .
  • Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest .

Anticancer Activity

A series of in vitro studies have evaluated the anticancer potential of this compound. Notably:

  • Cell Lines Tested : The compound was tested against human breast cancer (MCF7), lung cancer (A549), and liver cancer (HepG2) cell lines.
Cell LineIC50 (µM)
MCF715.0
A54912.5
HepG210.0

The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly against HepG2 cells .

Antimicrobial Activity

The compound also demonstrated promising antimicrobial activity:

PathogenZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

These results suggest that it may be effective as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

  • Inhibition of PTP : A study reported that derivatives of thiadiazole showed significant inhibition against PTP with IC50 values ranging from 6.09 µM to 8.66 µM for related compounds .
  • Synergistic Effects : Combining this compound with other known anticancer agents enhanced its efficacy, indicating potential for combination therapies in cancer treatment .
  • Molecular Docking Studies : Computational studies have elucidated the binding interactions between the compound and target proteins involved in cancer and microbial resistance, providing insights into its mechanism of action .

Q & A

Q. What are the established synthetic routes for this compound, and what analytical methods validate its purity?

The compound is synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with α-bromo ketones (e.g., 2-bromo-1-(indolin-1-yl)ethanone) in DMF at 60–80°C for 6–12 hours . Purification is achieved using silica gel chromatography (ethyl acetate/hexane, 3:7). Structural validation employs:

  • ¹H/¹³C NMR : Key signals include δ 4.75–4.96 ppm (CH₂), δ 7.32 ppm (NH₂), and aromatic protons at δ 7.06–8.78 ppm .
  • Mass spectrometry : Molecular ion peaks at m/z 282–310 [M+H]⁺ confirm molecular weight .
  • Elemental analysis : Matches calculated C, H, N, S percentages within 0.3% error .

Q. What biological screening protocols are used to evaluate its therapeutic potential?

Initial screenings involve:

  • Anticancer assays : MTT tests against HeLa, MCF-7, and A549 cell lines (IC₅₀ values typically 8–25 µM) .
  • Antimicrobial tests : Broth microdilution for MIC determination against S. aureus and E. coli .
  • Enzyme inhibition : Fluorescence-based assays for 11β-HSD1 inhibition (IC₅₀ < 1 µM in optimized derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Critical parameters include:

  • Catalysts : Phase-transfer catalysts like TBAB (0.1 equiv) enhance reaction rates by 30% .
  • Solvent systems : DMF/water biphasic systems reduce side reactions during thioether formation .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours with 85% yield .
  • Scale-up : Continuous flow reactors achieve >90% yield at 100 g scale with inline HPLC monitoring .

Q. What structure-activity relationship (SAR) trends are observed in analogues?

Key modifications and effects:

  • Thiadiazole ring : Electron-withdrawing groups (e.g., -NO₂) at position 5 enhance anticancer activity (IC₅₀ ↓ 40%) but reduce solubility .
  • Indoline moiety : Methyl substitution at N1 improves metabolic stability (t₁/₂ ↑ 2.5× in liver microsomes) .
  • Thioether linker : Replacement with sulfone decreases potency (IC₅₀ ↑ 10×), highlighting the importance of sulfur redox activity .

Q. How do computational methods aid in target identification?

  • Molecular docking : Predicts binding to 11β-HSD1 (Glide score: −9.2 kcal/mol) and tubulin (AutoDock Vina: −8.5 kcal/mol) .
  • QSAR models : 3D descriptors (e.g., polar surface area < 90 Ų) correlate with blood-brain barrier permeability .

Data Interpretation & Contradictions

Q. How to resolve discrepancies in reported biological activities?

  • Case study : Anticancer IC₅₀ values vary between studies (8 vs. 25 µM) due to:
    • Cell line heterogeneity (e.g., p53 status in MCF-7) .
    • Assay duration (48 vs. 72 hours) affecting apoptosis detection .
  • Mitigation : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .

Q. Why do solubility properties differ among structurally similar derivatives?

  • Crystallography data : Planar thiadiazole-indoline systems form π-stacked aggregates, reducing aqueous solubility. Bulky substituents (e.g., adamantyl) disrupt stacking, improving solubility by 5× .
  • LogP adjustments : Introducing -OH or -COOH groups lowers LogP from 3.2 to 1.8, enhancing bioavailability .

Methodological Best Practices

Q. What strategies improve stability during long-term storage?

  • Lyophilization : Maintains >95% purity for 12 months at −80°C .
  • Light sensitivity : Store in amber vials under argon; UV exposure degrades thioether linkages within 48 hours .

Q. How to address low yields in final coupling steps?

  • Reagent purity : Use freshly distilled α-bromo ketones (purity >99% by GC).
  • Temperature control : Exothermic reactions require cooling to 0–5°C to prevent thiol oxidation .

Advanced Characterization

Q. What techniques elucidate solid-state behavior and polymorphism?

  • PXRD : Identifies polymorphic Form I (needles) vs. Form II (plates) with distinct melting points (191–193°C vs. 185–187°C) .
  • DSC : Endothermic peaks at 198–199°C correlate with thermal stability .

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